2-Chloro-3-hydroxybenzoic acid
Overview
Description
2-Chloro-3-hydroxybenzoic acid (2-CHBA) is a chemical compound that belongs to a group of organic compounds known as phenolic acids. It is a derivative of benzoic acid and is used in many scientific and industrial applications. It is a colorless solid, with a melting point of 113-115°C. In the lab, it is used as a reagent for the synthesis of other compounds. It can also be used as a precursor for the synthesis of pharmaceuticals, polymers, and dyes.
Scientific Research Applications
Crystal Engineering
- Field : Crystal Engineering
- Application : Hydroxybenzoic acids, including 3-hydroxybenzoic acid, are routinely investigated as coformers because they have the potential to form strong hydrogen-bonding interactions with other functional groups . They are chemically simple, yet important molecules and many have been found to exhibit polymorphism and to form solvates .
- Method : An experimental investigation targeting computationally generated structures was performed . The third polymorph III, solved from powder X-ray diffraction data, and the literature form II share a common hydrogen-bonded ladder motif in contrast to the carboxylic acid dimer based form I .
- Results : The two metastable polymorphs (II and III) are storage stable if phase pure and monotropically related to form I . Calorimetric measurements and (lattice) energy minimisations revealed that the three polymorphs are close in energy .
Nonlinear Optics
- Field : Nonlinear Optics
- Application : A novel co-crystal of Benzamide 5-chloro-2-hydroxybenzoic acid (BA5C), an organic third-order nonlinearity crystal, has been successfully grown . This crystal has applications in the field of photonics, laser technology, frequency conversion, optoelectronics, color displays, pharmaceutical, optical information processing, electro-optic switches, etc .
- Method : The crystal was grown by slow evaporation method using ethanol as a solvent . The grown crystal belongs to the monoclinic crystal system with centrosymmetric space group P21/c that was characterized by single-crystal X-ray diffraction (SCXRD) studies .
- Results : The nonlinear absorption coefficient ( β = -2.780 × 10 –4 Cm/W), the 3rd-order refractive index ( n2 = -4.104 × 10 –9 Cm 2 /W), and the third-order susceptibility ( χ3 = -4.138 × 10 –6 esu) for BA5C crystal were analyzed by Z-scan analysis .
Safety And Hazards
The compound may cause skin and eye irritation. It is not fully investigated for toxicity .
Future Directions
Research on 2-Chloro-3-hydroxybenzoic acid could explore its applications in pharmaceuticals, materials science, or environmental chemistry. Investigating its potential cocrystalline forms or other solid-state forms could be an interesting avenue for future studies .
properties
IUPAC Name |
2-chloro-3-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEJVKGZESKXFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576022 | |
Record name | 2-Chloro-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-hydroxybenzoic acid | |
CAS RN |
51786-10-8 | |
Record name | 2-Chloro-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-3-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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